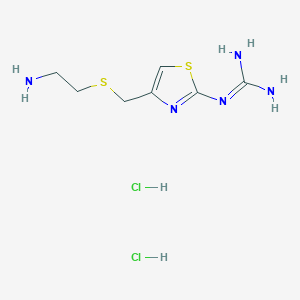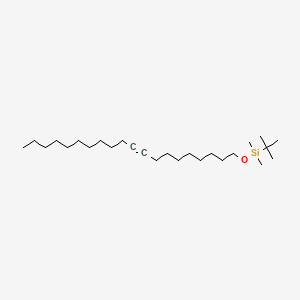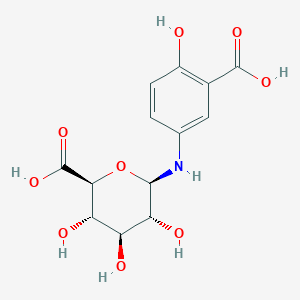
Mesalazine N-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesalazine N-beta-D-Glucuronide, also known as N-beta-D-Glucopyranosyl-5-amino-2-hydroxybenzoic Acid, is a derivative of mesalazine (5-aminosalicylic acid). This compound is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. This compound is a biochemical used in proteomics research and has a molecular formula of C13H15NO9 with a molecular weight of 329.26 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mesalazine N-beta-D-Glucuronide involves the glucuronidation of mesalazine. This process typically includes the reaction of mesalazine with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also include purification steps such as crystallization and filtration to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Mesalazine N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent mesalazine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized mesalazine derivatives, reduced mesalazine, and substituted mesalazine compounds .
Applications De Recherche Scientifique
Mesalazine N-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Medicine: Studied for its therapeutic potential in treating inflammatory bowel diseases and its pharmacokinetics.
Industry: Used in the development of new drug formulations and delivery systems
Mécanisme D'action
The mechanism of action of Mesalazine N-beta-D-Glucuronide involves its conversion to mesalazine in the body. Mesalazine exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It acts on colonic epithelial cells to reduce inflammation and promote healing. The molecular targets include cyclooxygenase and lipoxygenase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The parent compound used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that is metabolized to mesalazine and sulfapyridine in the colon.
Olsalazine: A dimer of mesalazine that is cleaved in the colon to release two molecules of mesalazine
Uniqueness
Mesalazine N-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification allows for better absorption and targeted delivery to the colon, making it more effective in treating inflammatory bowel diseases compared to its parent compound .
Propriétés
Formule moléculaire |
C13H15NO9 |
|---|---|
Poids moléculaire |
329.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(3-carboxy-4-hydroxyanilino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO9/c15-6-2-1-4(3-5(6)12(19)20)14-11-9(18)7(16)8(17)10(23-11)13(21)22/h1-3,7-11,14-18H,(H,19,20)(H,21,22)/t7-,8-,9+,10-,11+/m0/s1 |
Clé InChI |
JWCIKZBPGKBTKY-QUARPLMYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


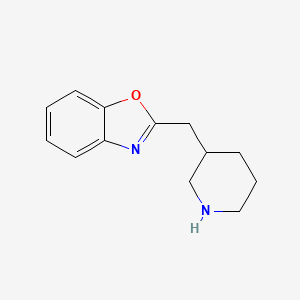
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
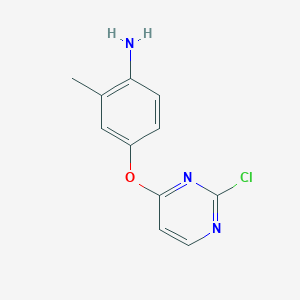
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
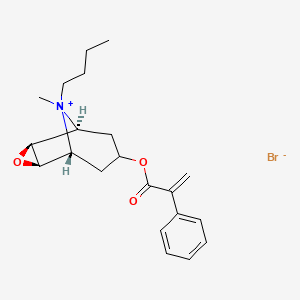
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
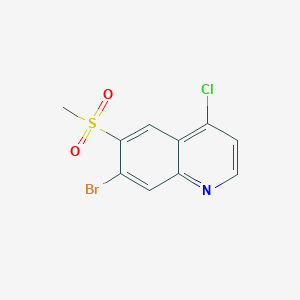
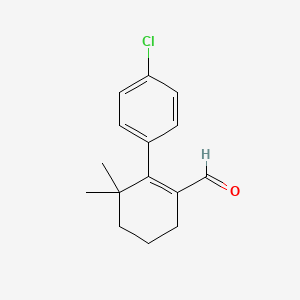
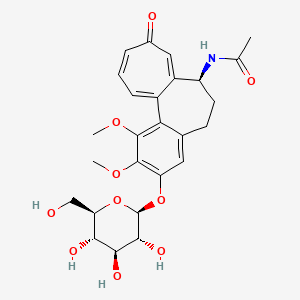
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
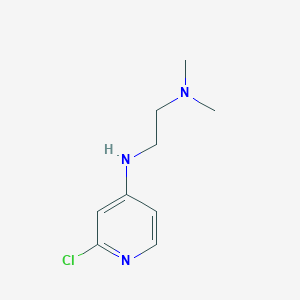
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
